molecular formula C7H7ClN2O3 B8090881 ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate

ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate

Cat. No.: B8090881
M. Wt: 202.59 g/mol
InChI Key: JEHUHVZIDBHFMU-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary information held by the manufacturers or researchers who developed the compound. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would include the optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate include other chemical entities with comparable structures and properties. Examples include:

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with those of similar compounds.

Properties

IUPAC Name

ethyl 5-chloro-4-oxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-2-13-7(12)5-4(8)6(11)10-3-9-5/h3H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUHVZIDBHFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=O)N=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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